

Reference Standard Guide: 4-Ethylpyridazin-3-amine Analysis

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Compound of Interest

Compound Name: 4-Ethylpyridazin-3-amine

CAS No.: 1314931-11-7

Cat. No.: B596189

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Executive Summary & Strategic Context

4-Ethylpyridazin-3-amine (CAS: 1314931-11-7) is a critical heterocyclic building block and potential impurity in the synthesis of pyridazine-based kinase inhibitors and agrochemicals. Unlike pharmacopeial staples (e.g., Acetaminophen), this compound lacks a readily available USP/EP "Primary Reference Standard."

For drug development professionals, this creates a compliance gap. Relying on "Research Grade" certificates of analysis (CoA) from catalog vendors is insufficient for GMP regulated activities (release testing, stability studies, or impurity quantification).

This guide objectively compares the available sourcing strategies and provides a self-validating protocol to qualify this material as an Internal Primary Reference Standard, ensuring compliance with ICH Q3A(R2) and Q7 guidelines.

Strategic Comparison: Sourcing Reference Materials

When establishing a standard for **4-ethylpyridazin-3-amine**, researchers face three distinct pathways. The choice depends on the development phase (Discovery vs. GMP).

Comparative Analysis of Standard Types

Feature	Option A: Commercial Research Grade	Option B: Custom Synthesis (CRO)	Option C: In-House Qualification (Recommended)
Primary Source	Catalog Vendors (e.g., BLD Pharm, Matrix)	Contract Research Org	Commercial Material + Internal Analytics
Purity Claim	Typically >95% or >97% (Area %)	>99% (Targeted)	Absolute Potency (% w/w)
Data Package	Basic ¹ H-NMR, LC- MS	Full CoA, ROS, Solvents	qNMR, ROI, KF, HPLC (2 methods)
Traceability	Low (Batch-to-batch variability)	High	Highest (Direct Control)
Cost	Low (\$)	High (\$)	Medium ()
Lead Time	Days	Weeks/Months	Days (Analysis time)
Suitability	Early Discovery / Screening	GMP Primary Standard	GMP Primary/Secondary Standard

Expert Insight:

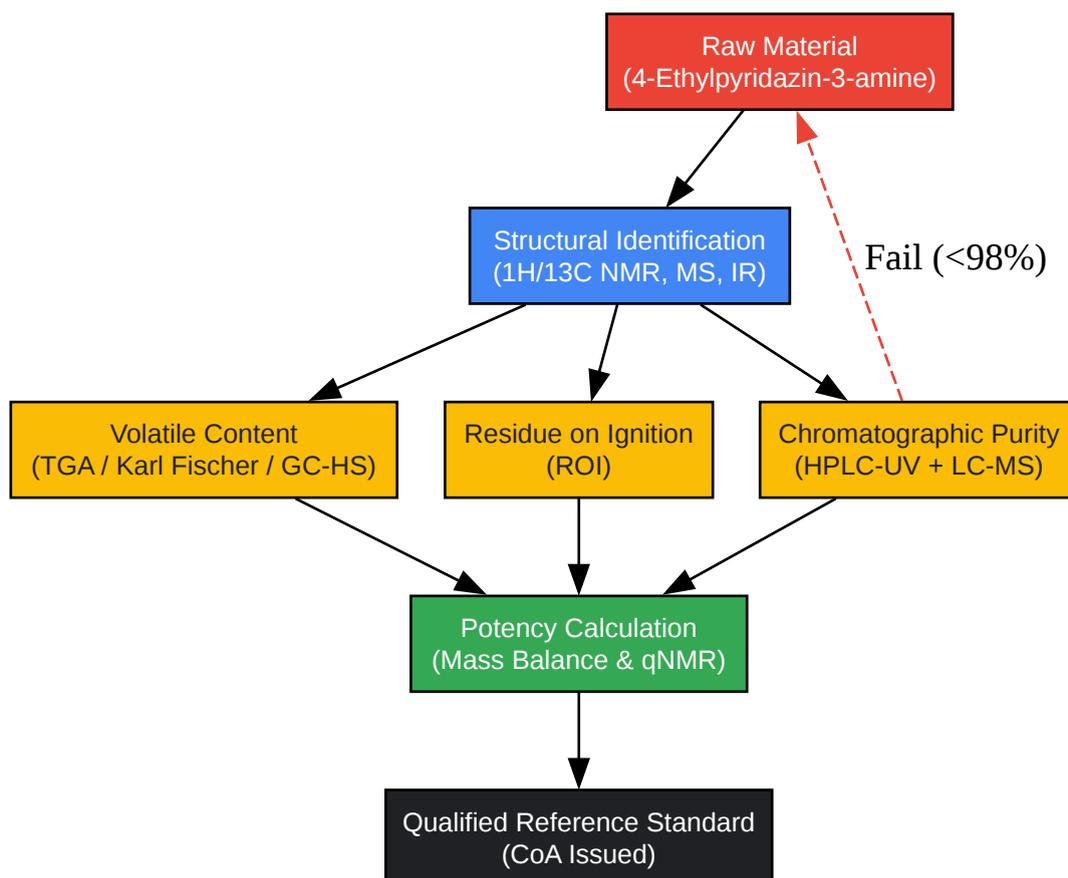
- **The Trap:** Commercial catalogs often report purity by "HPLC Area %" at a single wavelength (e.g., 254 nm). This ignores salts, water, residual solvents, and UV-inactive impurities, leading to significant potency errors (often 10-20% overestimation).
- **The Solution:** Purchase Option A (Commercial Grade) and subject it to the Option C (In-House Qualification) protocol described below to assign a true potency.

Qualification Protocol: The "Self-Validating" Workflow

To transform a raw chemical into a Reference Standard, you must establish its identity and absolute potency. This protocol utilizes Quantitative NMR (qNMR) as the primary anchor for

potency, cross-validated by Mass Balance.

Visualization: Reference Standard Qualification Workflow



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Figure 1: Logical flow for qualifying a non-compendial reference standard. Note the parallel assessment of organic, volatile, and inorganic impurities.

Experimental Methodologies

Chromatographic Purity (HPLC-UV/MS)

Pyridazin-3-amines are polar and basic (

). Standard C18 methods often result in peak tailing. The following "High pH" method ensures deprotonation of the amine, resulting in sharp peaks and better resolution of impurities.

Method Parameters:

- Column: Waters XBridge C18 (mm, 3.5 μ m) or equivalent high-pH stable column.
- Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with Ammonia).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 254 nm (aromatic ring) and 220 nm (general).
- Mass Spec: ESI Positive Mode (Expect Da).

Self-Validation Check:

- Inject a blank. Ensure no carryover.
- Check Resolution () between the main peak and the nearest impurity (likely the des-ethyl analog or chlorinated intermediate).
must be

Absolute Potency Determination (qNMR)

This is the gold standard for assigning potency without a pre-existing standard.

Protocol:

- Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity, non-hygroscopic, distinct NMR signals.
- Solvent: DMSO-

(ensures solubility of both analyte and IS).
- Preparation: Weigh accurately (mg) approx. 10 mg of Sample and 10 mg of IS into the same vial. Dissolve in 0.6 mL DMSO-
.
- Acquisition:
 - Relaxation delay ():

seconds (critical for full relaxation).
 - Pulse angle:
.
 - Scans: 16-32.
- Calculation:
 - Where

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.

Characterization Data Summary

When evaluating your material, compare your results against these expected values for **4-ethylpyridazin-3-amine**:

Attribute	Expected Value	Method	Notes
Appearance	White to off-white solid	Visual	Darkening indicates oxidation.
Mass Spec	124.1	LC-MS	Confirm isotopic pattern.
¹ H NMR	1.2 (t, 3H), 2.5 (q, 2H), 6.7 (d, 1H), 8.5 (d, 1H)	DMSO-	Shifts may vary with concentration.
Water Content	< 1.0%	Karl Fischer	Pyridazines can be hygroscopic.
Residual Solvents	Consistent with synthesis	GC-HS	Watch for Ethyl Acetate or Ethanol.
Assigned Potency	Typically 98.0 - 100.0%	Mass Balance	If <98%, re-purify via recrystallization.

References

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